N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is a chemical compound that has gained attention for its potential biological activities and applications in scientific research. This compound features a complex structure characterized by a benzofuran moiety and multiple functional groups, including hydroxy, methoxy, and carboxamide groups. It is classified under the category of benzofuran derivatives, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical databases, including PubChem and Benchchem, which provide detailed information regarding its structure, synthesis, and potential applications in research and industry. The compound's unique structural features make it a subject of interest in medicinal chemistry and pharmacology.
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is classified as a synthetic organic compound. Its classification falls within the realm of heterocyclic compounds, specifically those containing a benzofuran ring system. These compounds are often studied for their biological activities, including antimicrobial and anticancer properties.
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The general synthetic pathway may include:
The synthesis requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is . The structure consists of:
The compound's structural data can be represented in various forms, including its InChI string and SMILES notation. For example:
InChI=1S/C17H21NO4/c1-10(2)8-12(18)13(19)14-11(3)9-15(20)16(14)17(4)5/h8,10H,9H2,1-7H3,(H,18,19)This data provides insight into its three-dimensional conformation and potential interactions with biological targets.
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo several chemical reactions due to its functional groups:
These reactions are typically carried out under controlled laboratory conditions using reagents that facilitate selective transformations without affecting other functional groups.
The mechanism of action for N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that compounds within this class may exert their effects by modulating enzyme activity or influencing cellular signaling pathways. Further biochemical assays are necessary to clarify these mechanisms.
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is expected to possess specific physical properties:
The chemical properties include solubility in organic solvents due to its hydrophobic benzofuran core while also being partially soluble in polar solvents due to the presence of hydroxy and carboxamide groups.
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide has potential applications in various scientific fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5